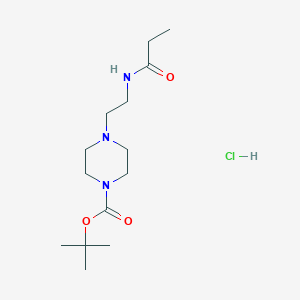

Tert-butyl 4-(2-propionamidoethyl)piperazine-1-carboxylate hydrochloride

Description

Tert-butyl 4-(2-propionamidoethyl)piperazine-1-carboxylate hydrochloride is a piperazine derivative featuring a tert-butyl carbamate (Boc) protecting group, a propionamidoethyl side chain, and a hydrochloride counterion. This compound is commonly utilized as an intermediate in pharmaceutical synthesis, particularly for its role in modulating solubility and stability during drug development. Its structure enables selective deprotection of the Boc group under acidic conditions, making it valuable for sequential functionalization .

Properties

IUPAC Name |

tert-butyl 4-[2-(propanoylamino)ethyl]piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O3.ClH/c1-5-12(18)15-6-7-16-8-10-17(11-9-16)13(19)20-14(2,3)4;/h5-11H2,1-4H3,(H,15,18);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFFENQCZXSRPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCN1CCN(CC1)C(=O)OC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds, such as derivatives of n-boc piperazine, have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities. These activities suggest that the compound may interact with a variety of targets, including enzymes, receptors, and other proteins.

Mode of Action

The diverse biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules.

Pharmacokinetics

The compound’s predicted properties such as its density (1056±006 g/cm3), melting point (36-41°C), boiling point (3194±320 °C), and vapor pressure (0000339mmHg at 25°C) suggest that it may have good bioavailability.

Result of Action

Similar compounds have been found to be moderately active against several microorganisms, suggesting potential antimicrobial effects.

Action Environment

It is recommended to store the compound in a dark place, sealed in dry, at room temperature, suggesting that light, moisture, and temperature may affect its stability.

Comparison with Similar Compounds

Key Characteristics :

- Molecular Formula : C₁₅H₂₈BrN₅O₂·HCl (inferred from HRMS [M+Na]⁺ Calcd 508.1310, Found 508.1318) .

- Synthesis : Prepared via a multi-step route starting from tert-butyl piperazine-1-carboxylate derivatives, achieving a 70% yield as a pale orange solid .

- Analytical Data :

The Boc group enhances handling stability, while the propionamidoethyl moiety may contribute to hydrogen bonding or target-specific interactions in bioactive molecules .

Comparison with Similar Compounds

Structural Analogues of Piperazine Derivatives

Piperazine derivatives with tert-butyl carbamate groups are widely employed in medicinal chemistry. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparisons

Key Observations:

Propargyloxyethyl (CAS 206862-65-9) enables click chemistry for rapid bioconjugation, contrasting with the target compound’s amide-based applications .

Pharmacological Relevance: The 4-aminophenyl derivative (CAS 193902-64-6) is pivotal in synthesizing dopamine receptor ligands, while the target compound’s brominated analog (e.g., 26 in ) targets Mycobacterium tuberculosis via CYP121A1 inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.